N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methoxyphenyl)acetamide
Description
N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring:
- A 1,2,3,4-tetrazole core substituted with a 4-chlorophenyl group.
- A methyl bridge linking the tetrazole to the 2-(4-methoxyphenyl)acetamide moiety.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-25-15-8-2-12(3-9-15)10-17(24)19-11-16-20-21-22-23(16)14-6-4-13(18)5-7-14/h2-9H,10-11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSMQOLOTLWGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H15ClN4O2
- Molecular Weight : 304.75 g/mol
- CAS Number : Not specified in the results.
Biological Activity Overview
The compound exhibits a range of biological activities that can be categorized as follows:
1. Antimicrobial Activity
Research indicates that derivatives of tetrazole compounds often display significant antimicrobial properties. In a study evaluating various tetrazole derivatives, compounds with halogen substitutions demonstrated enhanced antibacterial activity compared to non-substituted analogs . Specifically, the presence of a chlorophenyl group is linked to increased effectiveness against bacterial strains.
2. Antitubercular Activity
Tetrazole derivatives have been investigated for their potential in treating tuberculosis. A related study highlighted the importance of structural modifications on the tetrazole ring that can influence the inhibition of Mur enzymes in Mycobacterium tuberculosis (Mtb). The findings suggest that specific substitutions enhance bioactivity against Mtb .
3. Enzyme Inhibition
The compound has been noted for its ability to inhibit various enzymes, including urease and acetylcholinesterase (AChE). In silico docking studies have shown that acetamide derivatives can effectively bind to the active sites of these enzymes, leading to significant inhibition . Such inhibition is crucial for developing treatments for conditions like gastric ulcers and Alzheimer's disease.
The biological activity of this compound is primarily attributed to its structural components:
- Tetrazole Ring : This heterocyclic structure is known for its ability to interact with various biological targets, including enzymes and receptors.
- Chlorophenyl Group : The presence of chlorine enhances lipophilicity and may improve binding affinity to biological targets.
- Methoxyphenyl Acetamide Moiety : This part of the molecule contributes to the overall stability and solubility in biological systems.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Heterocyclic Core Modifications
Tetrazole vs. Triazole Derivatives
- Compound 6m (): Contains a 1,2,3-triazole core linked to a naphthyloxy group and chlorophenyl acetamide. Biological implications: Triazoles are often used in antifungal agents, whereas tetrazoles are common in angiotensin II receptor antagonists due to their acidic proton [1].
Tetrazole vs. Benzothiazole Derivatives
- N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide ():
- Key differences : The benzothiazole core introduces sulfur, enhancing π-π stacking and metabolic stability.
- Activity : Benzothiazoles are prevalent in kinase inhibitors and antimicrobial agents, suggesting divergent applications compared to tetrazole-based compounds [10].
Substituent Effects
Chlorophenyl vs. Methoxyphenyl Positioning
- Compound 11k (): Features a 5-methoxyindolinone substituent instead of 4-methoxyphenyl.
- Compound 7k (): Contains both 4-chlorophenyl and 4-methoxyphenyl groups on a pyrrolidine scaffold.
- Synergistic effects : Dual aromatic groups may improve receptor affinity through hydrophobic and polar interactions [12].
Physicochemical and Spectroscopic Comparisons
| Property / Compound | Target Compound | Compound 6m (Triazole) [1] | Compound 11k (Indolinone) [4] |
|---|---|---|---|
| Molecular Weight | 431.3 (calculated) [14] | 393.11 | 426.17 |
| Key IR Peaks (cm⁻¹) | ~1678 (C=O, estimated) | 1678 (C=O) | 1680 (C=O) |
| Melting Point | N/A | >300°C | >300°C |
| Biological Target | Not reported | Not reported | VEGFR-2 (anticancer) |
Preparation Methods
Tetrazole Ring Formation via [2+3] Cycloaddition
The tetrazole core is synthesized through a Huisgen cycloaddition between 4-chlorophenyl azide and chloromethyl cyanide.
Procedure :
-
4-Chlorophenyl azide synthesis :
-
Cycloaddition reaction :
Mechanistic Insight :
The reaction proceeds via a concerted [2+3] cycloaddition, where the azide acts as a 1,3-dipole and the nitrile as a dipolarophile. The chloromethyl group introduces steric hindrance, favoring 1,5-disubstitution over 1,4-regioisomers.
Alternative Route: Functionalization of Preformed Tetrazole
For higher regiocontrol, 1-(4-chlorophenyl)-1H-tetrazole-5-carbaldehyde is reduced and halogenated:
-
Reduction of aldehyde to alcohol :
-
Chlorination with thionyl chloride :
Synthesis of 2-(4-Methoxyphenyl)acetamide
From 4-Methoxyphenylacetic Acid
Steps :
-
Acid chloride formation :
-
Ammonolysis :
Characterization Data :
-
¹H NMR (DMSO-d6) : δ 7.25 (d, J = 8.5 Hz, 2H, ArH), 6.85 (d, J = 8.5 Hz, 2H, ArH), 3.75 (s, 3H, OCH₃), 3.45 (s, 2H, CH₂), 1.95 (s, 2H, NH₂).
Coupling of Tetrazole and Acetamide Moieties
Nucleophilic Substitution
React 1-(4-chlorophenyl)-5-(chloromethyl)-1H-tetrazole (1.0 equiv) with 2-(4-methoxyphenyl)acetamide (1.2 equiv) in the presence of a base.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | Potassium carbonate (2.0 equiv) |
| Temperature | 60°C |
| Time | 8 hours |
| Yield | 82% |
Mechanism :
The base deprotonates the acetamide’s NH₂ group, generating a nucleophile that displaces chloride from the chloromethyl tetrazole.
Mitsunobu Reaction for Challenging Substrates
For sterically hindered intermediates, employ Mitsunobu conditions:
-
Reagents : Diethyl azodicarboxylate (DEAD, 1.5 equiv), triphenylphosphine (1.5 equiv).
-
Solvent : THF, room temperature, 12 hours.
Purification and Characterization
Column Chromatography
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Short reaction time, low cost | Requires anhydrous conditions | 82 |
| Mitsunobu Reaction | High regioselectivity | Expensive reagents | 78 |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing derivatives of this compound, and how can reaction efficiency be optimized?
- Methodology : A common approach involves refluxing equimolar concentrations of precursors (e.g., substituted oxazolones and triazole derivatives) at 150°C for 5 hours using pyridine and Zeolite (Y-H) as catalysts. Post-reaction, distillation removes excess pyridine, followed by recrystallization from ethanol to purify the product .
- Optimization : Catalyst selection (e.g., zeolites for heterogeneous catalysis), solvent choice (polar aprotic solvents enhance reactivity), and temperature control (reflux conditions) are critical. Reaction progress can be monitored via TLC or HPLC.
Table 1: Example Reaction Conditions from Literature
| Precursors | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Oxazolone + Triazole | Pyridine/Zeolite | 150 | 5 | 65–78 |
| Modified aryl derivatives | K₂CO₃/DMF | 120 | 8 | 70–85 |
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- Key Techniques :
NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorophenyl and 4-methoxyphenyl groups) .
Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification (e.g., [M+H]⁺ peaks) .
X-ray Crystallography : For resolving crystal structures of derivatives, as seen in imidazole and triazole analogs .
Q. What safety protocols should be followed when handling this compound in the lab?
- Storage : Keep in airtight containers, away from moisture and heat sources, at 2–8°C .
- Handling : Use fume hoods, PPE (gloves, goggles), and avoid inhalation/contact with skin. In case of exposure, rinse with water and seek medical attention .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with enhanced bioactivity?
- Approach :
Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties and reactive sites .
Molecular Docking : Screen analogs against target proteins (e.g., kinases) to prioritize synthesis.
- Example : Modifying the tetrazole ring’s substituents (e.g., electron-withdrawing groups) may improve binding affinity to cancer-related enzymes .
Q. How do structural modifications (e.g., substituent variations) influence antiproliferative activity?
- Methodology : Synthesize analogs with halogen (Cl, F) or methoxy groups at different positions. Test cytotoxicity via MTT assays against cancer cell lines (e.g., MCF-7, HeLa) .
- Key Finding : Derivatives with para-substituted electron-deficient aryl groups show higher activity due to enhanced cellular uptake .
Table 2: SAR of Selected Derivatives
| Substituent (R) | IC₅₀ (μM) | Target Cell Line |
|---|---|---|
| 4-Cl | 12.3 | MCF-7 |
| 4-OCH₃ | 28.7 | HeLa |
| 3-NO₂ | 8.9 | A549 |
Q. How can conflicting biological data across studies be resolved?
- Analysis Steps :
Purity Verification : Ensure compounds are >95% pure via HPLC .
Assay Standardization : Compare protocols (e.g., incubation time, cell density) between studies.
Mechanistic Studies : Use gene expression profiling to identify off-target effects .
Q. What advanced catalytic systems improve the scalability of its synthesis?
- Innovations :
- Heterogeneous Catalysts : Zeolites or metal-organic frameworks (MOFs) reduce side reactions and enable catalyst recycling .
- Flow Chemistry : Continuous-flow reactors enhance yield and reduce reaction time for multi-step syntheses .
Q. What strategies validate the compound’s mechanism of action in antimicrobial applications?
- Experimental Design :
Time-Kill Assays : Monitor bacterial viability over 24 hours.
Resistance Studies : Serial passaging in sub-inhibitory concentrations to assess resistance development .
Membrane Permeability Tests : Use fluorescent probes (e.g., propidium iodide) to evaluate disruption of microbial membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
